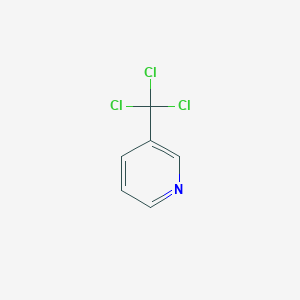

3-(Trichloromethyl)pyridine

Overview

Description

3-(Trichloromethyl)pyridine is a halogenated pyridine derivative characterized by a trichloromethyl (-CCl₃) group at the 3-position of the pyridine ring. This structural feature imparts significant reactivity and stability, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its applications range from nitrification inhibition to serving as a precursor for polychlorinated pyridine derivatives used in pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trichloromethyl)pyridine typically involves the chlorination of 3-methylpyridine. One common method includes reacting 3-methylpyridine hydrogen sulfate with elemental chlorine under visible or ultraviolet light at temperatures between 70°C and 150°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for use as an intermediate in the production of herbicides and insecticides .

Chemical Reactions Analysis

General Reaction Types

3-(Trichloromethyl)pyridine can undergo several types of chemical reactions:

-

Oxidation: It can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Reaction Conditions and Yields

The yield and selectivity of reactions involving this compound are highly dependent on the specific conditions used. Factors such as temperature, catalysts, reagents, and reaction time play crucial roles.

Table 1: Chlorination of 3-picoline with and without a hot spot

| Parameter | With Hot Spot | Without Hot Spot |

|---|---|---|

| Hot Spot Temperature | 350°C | 200°C |

| Second Reaction Zone Temperature | 200°C | 200°C |

| Molar Ratio (Chlorine:3-picoline) | 7.4 | 8.1 |

| Molar Ratio (Water:3-picoline) | 8.0 | 8.0 |

| Total Residence Time | 6.1 seconds | 6.3 seconds |

| 3-Picoline Conversion | 90% | 61% |

| 3-Chloromethylpyridine Yield | 17.9% | 19.1% |

| 3-Dichloromethylpyridine Yield | 12.1% | Not specified |

Table 2: Conversion of Nicotinic acid to 2,3-dichloro-5-(trichloromethyl)pyridine

| Reagent | Temperature (°C) | Pressure (Torr) | Time (h) | Product |

|---|---|---|---|---|

| Phosphorus pentachloride | 175 | 18751.9 - 30003 | 96 | 2,3-dichloro-5-(trichloromethyl)pyridine |

| Phosphorus pentachloride | 185 | 18751.9 - 30003 | 72 | 2,3-dichloro-5-(trichloromethyl)pyridine |

Mechanistic Aspects

The mechanism of action of this compound hydrochloride involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

-

2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used in crop protection and shares similar chemical properties with this compound.

-

3-(Chloromethyl)pyridine: This compound shares structural similarities with this compound but differs in the number of chlorine atoms.

Scientific Research Applications

Organic Synthesis

3-(Trichloromethyl)pyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for developing new compounds .

Agrochemical Development

The compound is extensively used in the formulation of herbicides and insecticides . It acts as an intermediate for several agrochemical products, contributing to pest control strategies that are essential for modern agriculture . For example, derivatives of this compound have been linked to increased efficacy against agricultural pests.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that similar pyridine derivatives can inhibit the growth of various microorganisms, including fungi such as Candida pelliculosa .

- Insecticidal Effects : Laboratory tests have demonstrated its potential as an insecticide, achieving high mortality rates against common pests like house flies and cockroaches .

Antifungal Efficacy

In one study, this compound was found to completely inhibit the growth of Candida pelliculosa at concentrations as low as 100 ppm in malt yeast agar medium. This highlights its potential utility in agricultural and medical applications where fungal infections pose significant challenges .

Insecticidal Tests

Another case study involved testing formulations containing 500 ppm of this compound against house flies and American cockroaches. The results indicated complete kill rates within specified exposure times, demonstrating its effectiveness as a pest control agent .

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)pyridine involves its interaction with specific molecular targets. In agrochemical applications, it acts by inhibiting key enzymes or disrupting cellular processes in pests. The trichloromethyl group enhances its reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Structural Differences : The trichloromethyl group is at the 6-position, with an additional chlorine at the 2-position.

- Applications : Nitrapyrin is a commercial nitrification inhibitor that delays soil ammonium oxidation, improving nitrogen-use efficiency in agriculture. Its efficacy is attributed to the 2-chloro substituent, which enhances binding to soil enzymes .

- Synthesis : Prepared via chlorination of β-picoline derivatives. Unlike 3-(Trichloromethyl)pyridine, Nitrapyrin’s synthesis requires precise control of chlorine substitution to avoid by-products like 2,3-dichloro-6-(trichloromethyl)pyridine .

2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP)

- Structural Differences : Contains three chlorine atoms at the 2, 3, and 6 positions, alongside a trichloromethyl group at the 5-position.

- Applications : A key intermediate for pesticides, including 2,3,6-trichloro-5-(trifluoromethyl)pyridine. The additional chlorination increases lipophilicity, enhancing bioactivity in pest control .

- Synthesis Efficiency : Gas-phase chlorination of β-picolines yields TCTCMP with >95% purity, but requires higher temperatures (160–200°C) and FeCl₃ catalysis compared to this compound .

3-Chloro-2-[...]-5-(trifluoromethyl)pyridine

- Structural Differences : Replaces the trichloromethyl group with a trifluoromethyl (-CF₃) group at the 5-position and adds a chloro substituent at the 3-position.

- Applications : Used in pharmaceuticals and agrochemicals due to the electron-withdrawing -CF₃ group, which improves metabolic stability and target binding .

- Reactivity : The -CF₃ group reduces electrophilicity compared to -CCl₃, altering reaction pathways in cross-coupling syntheses .

Comparative Analysis of Physicochemical Properties and Reactivity

Table 1: Key Properties of Trichloromethyl-Substituted Pyridines

*Yields refer to conversion rates in chlorination reactions.

Biological Activity

3-(Trichloromethyl)pyridine is a heterocyclic compound characterized by the presence of a trichloromethyl group attached to a pyridine ring. This unique structure imparts distinct biological activities, making it a subject of interest in various fields, including agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic properties, and relevant case studies.

The compound can be synthesized through various methods, including chlorination processes involving precursors like nicotinic acid. The synthesis typically requires careful control of reaction conditions to optimize yield while minimizing by-products .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trichloromethyl group enhances its reactivity, allowing it to form covalent bonds with proteins and enzymes. This interaction can inhibit key cellular processes in both pests and microbial organisms, making it valuable in agricultural applications as a pesticide and herbicide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various pathogens, including Gram-positive bacteria. The compound's mechanism involves disrupting cellular functions, which can lead to cell death or inhibition of growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Bacillus subtilis | 16 |

Toxicological Aspects

While the compound shows potential benefits, it also poses hazards. Exposure can lead to irritation of the skin, eyes, and respiratory tract. The compound's toxicity necessitates careful handling and appropriate safety measures during use .

Table 2: Toxicological Profile of this compound

| Exposure Route | Effects | Toxicity Category |

|---|---|---|

| Dermal | Irritation | II |

| Inhalation | Respiratory irritation | III |

| Oral | Moderate toxicity observed | III |

Case Studies

- Agrochemical Applications : In a study examining the efficacy of this compound as an herbicide, it was found to inhibit cytochrome P450 enzymes in plants, leading to reduced growth in target species. This inhibition is crucial for its function as a selective herbicide.

- Antimicrobial Research : A series of derivatives based on this compound were synthesized and evaluated for their antibacterial properties. The results demonstrated that modifications to the pyridine ring could enhance antibacterial activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are effective for producing 3-(Trichloromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where pyridine reacts with trichloromethylating agents (e.g., CCl₄ or CHCl₃) in the presence of Lewis acid catalysts like AlCl₃ or ZnCl₂. Reaction optimization requires controlled temperatures (40–80°C) and anhydrous solvents (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The trichloromethyl group at the 3-position induces distinct deshielding effects on adjacent protons and carbons.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₆H₄Cl₃N (e.g., 198.9 for [M]⁺).

- IR Spectroscopy : C-Cl stretching vibrations appear near 600–800 cm⁻¹ .

Q. What are the key stability considerations for handling this compound in aqueous environments?

- Methodological Answer : The compound is moisture-sensitive due to the trichloromethyl group’s susceptibility to hydrolysis. Store under inert gas (N₂/Ar) and use anhydrous solvents. Degradation can be monitored via GC-MS or HPLC to detect hydrolysis byproducts like pyridine-3-carboxylic acid .

Advanced Research Questions

Q. How do electronic effects of the trichloromethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -CCl₃ group activates the pyridine ring at the 2- and 4-positions for nucleophilic substitution. Computational studies (DFT) can predict charge distribution, guiding reaction design. For example, Suzuki-Miyaura coupling at the 4-position may proceed with Pd(PPh₃)₄ as a catalyst in THF/water .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., dechlorination or polymerization). Systematic optimization using Design of Experiments (DoE) can identify critical parameters (catalyst loading, temperature). Kinetic studies via in-situ FTIR or NMR help track intermediate formation .

Q. How can computational models predict the bioactivity of this compound against neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with GABA receptors or acetylcholinesterase. Quantitative Structure-Activity Relationship (QSAR) models correlate Cl substituent positions with inhibitory constants (Ki), validated via in vitro enzyme assays .

Q. Methodological Challenges & Solutions

Q. What analytical techniques differentiate this compound from its structural isomers (e.g., 2- or 4-substituted analogs)?

- Methodological Answer :

- X-ray Crystallography : Resolves positional isomerism via crystal lattice analysis.

- ¹H NMR Coupling Patterns : Adjacent protons to the -CCl₃ group exhibit distinct splitting (e.g., doublet of doublets for 3-substitution vs. singlet for 4-substitution) .

Q. How can researchers mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Conduct acute toxicity assays (OECD Guideline 423) to determine LD₅₀. Use protective equipment (gloves, fume hoods) and substitute with safer analogs (e.g., fluorinated derivatives) for preliminary screens. Metabolite profiling via LC-MS/MS identifies toxic degradation pathways .

Properties

IUPAC Name |

3-(trichloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDKBCLEIGIEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.